

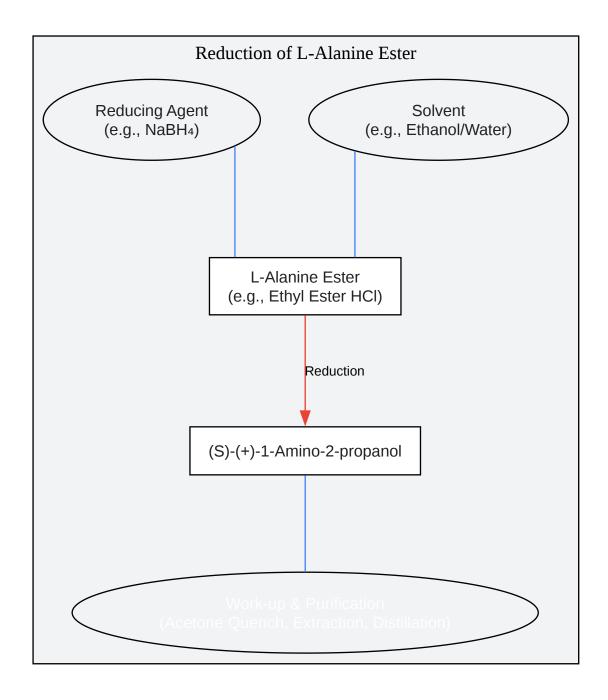
Synthesis from Chiral Pool: Reduction of L-Alanine Derivatives

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One of the most direct and economically viable routes to (S)-(+)-1-Amino-2-propanol is the reduction of derivatives of the natural amino acid L-alanine.[1] This approach leverages the readily available and inexpensive enantiomerically pure starting material from the chiral pool. The carboxylic acid functionality of L-alanine is typically converted to an ester to facilitate reduction by powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄).[1][4]





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Fig. 1: Workflow for the reduction of L-Alanine ester.

Quantitative Data



Starting Material	Reducing Agent	Solvent	Yield	Optical Purity (ee%)	Reference
L-Alanine Ethyl Ester HCl	NaBH4	Water / Ethanol	High (not specified)	>99% (assumed from chiral source)	[4]
(S)-(-)- lactamide	LiAlH₄	Tetrahydrofur an	65%	Not specified, but specific rotation reported as $[\alpha]D^{22} = +44.4$	[5]

Detailed Experimental Protocol: Reduction with Sodium Borohydride[4]

- Preparation of Reducing Agent: Dissolve 3.0 mol of Sodium Borohydride (NaBH₄) in 560 mL of cold water in a suitable reaction vessel.
- Substrate Addition: In a separate flask, prepare a solution of L-alanine ethyl ester hydrochloride (1.0 mol) dissolved in 560 mL of ethanol.
- Reaction: Add the L-alanine ester solution dropwise to the NaBH₄ solution over a period of 5 hours, maintaining the reaction temperature at 20°C.
- Aging: After the addition is complete, allow the reaction mixture to stir (age) at a temperature between 20-28°C to ensure the reaction goes to completion.
- Quenching: Decompose the excess NaBH₄ by the careful addition of acetone.
- Work-up: Add 1000 mL of ethyl acetate to the mixture to precipitate inorganic salts. Separate the precipitated solids by filtration.
- Extraction: Transfer the filtrate to a separatory funnel. The lower aqueous layer is extracted with 600 mL of ethyl acetate.

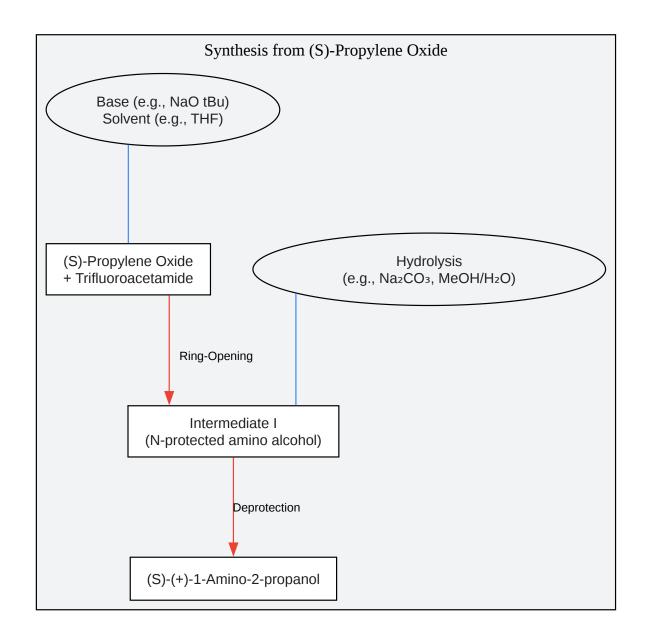


• Purification: Combine the ethyl acetate layers. Remove the solvent by distillation under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure (S)-(+)-1-Amino-2-propanol.

Synthesis via Chiral Epoxide Ring-Opening

Another effective strategy involves the nucleophilic ring-opening of a chiral epoxide, such as (S)-propylene oxide. This method constructs the amino alcohol backbone while setting the desired stereochemistry. A common approach uses a protected nitrogen nucleophile, like trifluoroacetamide, followed by hydrolysis of the protecting group.[6][7] This two-step process avoids harsh reaction conditions and complex purification steps.[7]





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Fig. 2: Pathway via ring-opening of a chiral epoxide.

Quantitative Data



Base	Solvent	Ring- Opening Temp.	Hydrolysis Reagent	Overall Yield	Reference
Sodium tert- butoxide	Tetrahydrofur an	RT to 35°C	Sodium Carbonate	>90%	[6][7]
Potassium tert-butoxide	N,N- dimethylform amide	RT to 35°C	Sodium Carbonate	93% (Intermediate I)	[6]

Detailed Experimental Protocol: Ring-Opening with Trifluoroacetamide[6]

- Step 1: Ring-Opening Reaction
 - Dissolve sodium tert-butoxide (230g, 2.39 mol) in tetrahydrofuran (2L) in a reaction vessel under an ice bath.
 - Slowly add trifluoroacetamide (226g, 2 mol) and stir the mixture for 30 minutes.
 - While still under the ice bath, add (S)-propylene oxide (128g, 2.2 mol).
 - Allow the reaction to naturally warm to room temperature and continue stirring for 10 hours.
 - Heat the reaction to 35°C and stir for an additional 2 hours.
 - After the reaction is complete, neutralize the system by adding 1L of 2N hydrochloric acid, followed by 1L of water.
 - Separate the layers and extract the aqueous phase with dichloromethane.
 - Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate product.
- Step 2: Hydrolysis

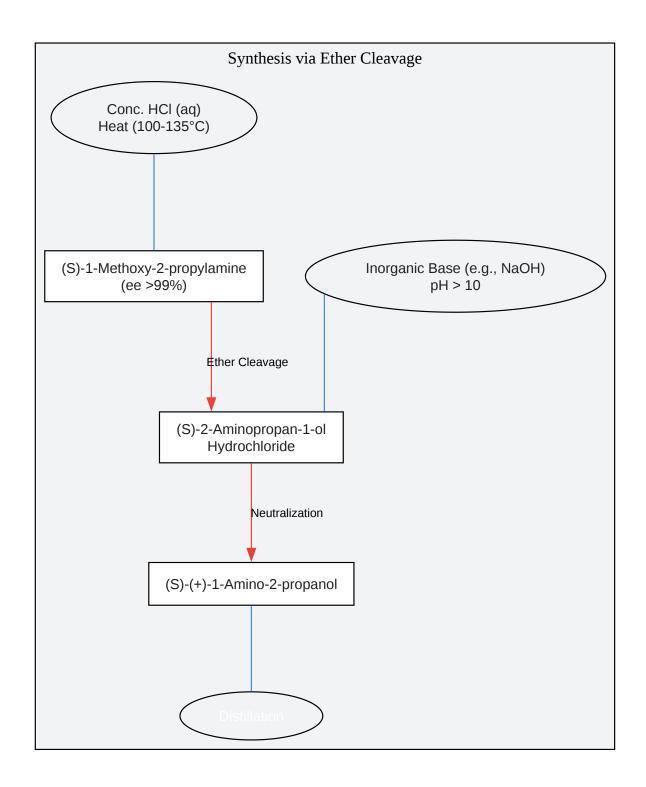


- Dissolve the intermediate product from Step 1 in methanol (1.5L).
- Add 350mL of water and sodium carbonate (477g, 4.5 mol).
- The specifics of the hydrolysis reaction time and temperature are not detailed in the excerpt but would typically involve stirring at room temperature or gentle heating until the deprotection is complete as monitored by TLC or HPLC.
- Standard work-up and purification would follow to isolate the final product.

Synthesis by Ether Cleavage

This synthetic route begins with a chiral precursor, (S)-1-methoxy-2-propylamine, and involves the cleavage of the ether bond to unmask the hydroxyl group. This transformation is typically achieved under strong acidic conditions, using concentrated hydrochloric acid at elevated temperatures.[8][9] The process yields the hydrochloride salt of the amino alcohol, which is then neutralized with a strong base to liberate the final product.[8][9]





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Fig. 3: Workflow for ether cleavage of a methoxy precursor.



Ouantitative Data

Acid	Reaction Temp.	Reaction Time	Yield	Final Purity (ee%)	Reference
37% HCl (aq)	135°C (autoclave)	4 hours	>50%	>99%	[8][9]
37% HCl (aq)	100°C (reflux)	48 hours	>50%	>99%	[8]

Detailed Experimental Protocol: Ether Cleavage with HCl[8][9]

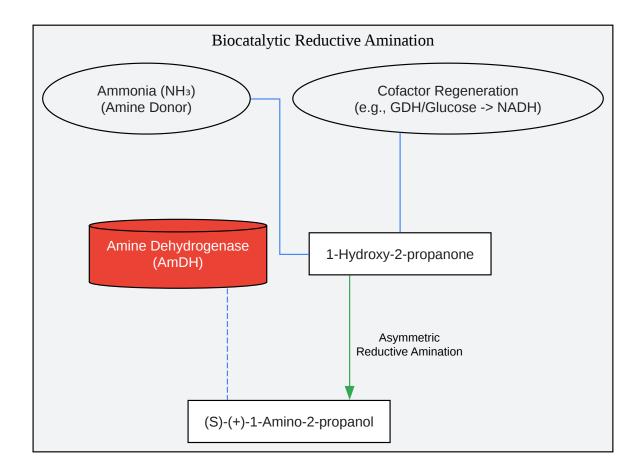
- · Step 1: Hydrochloride Salt Formation and Cleavage
 - Slowly add (S)-1-Methoxy-2-propylamine (53.5 g, 0.6 mol, ee >99%) to 148 g (1.5 mol) of 37% aqueous hydrochloric acid. Ensure the temperature is maintained below 30°C during the addition.
 - Method A (Autoclave): Heat the reaction mixture for 4 hours at 135°C in an autoclave under autogenous pressure (19-30 bar).
 - Method B (Reflux): Boil the reaction mixture under reflux (approx. 100°C) for 48 hours.
 - After cooling to room temperature, distill off the water to obtain (S)-2-aminopropan-1-ol hydrochloride as a viscous oil.
- Step 2: Liberation of the Free Amine
 - Admix the hydrochloride salt with 50 mL of water.
 - With stirring and cooling, adjust the pH to approximately 14 by adding ~25 mL of 50% aqueous NaOH solution.
 - Add a suitable solvent (e.g., 50 mL of xylene) to the mixture.
 - Distill the (S)-2-aminopropan-1-ol along with water/xylene.



 Combine the product-containing fractions and remove the water/xylene by distillation (e.g., at 5 mbar) to yield the pure product (ee >99%).

Biocatalytic Synthesis via Reductive Amination

Modern synthetic chemistry increasingly utilizes enzymatic methods for their high selectivity, mild reaction conditions, and environmental benefits. (S)-1-Amino-2-propanol can be synthesized via the asymmetric reductive amination of α -hydroxy ketones using engineered amine dehydrogenases (AmDHs).[10] These enzymes catalyze the conversion of a ketone to a chiral amine with high enantioselectivity, using ammonia as the amine source and a cofactor like NADH for reduction.[10]



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Fig. 4: Enzymatic synthesis using an Amine Dehydrogenase.



Ouantitative Data

Enzyme Source	Substrate	Conversion	Enantiomeric Excess (ee%)	Reference
Amine Dehydrogenase (CfumAmDH, MsmeAmDH, MATOUAmDH2)	2-Amino-propan- 1-ol (from hydroxyacetone)	High (not specified)	Good (S- selective)	[11]
Engineered AmDH from Sporosarcina psychrophila	1-Hydroxy-2- butanone	91-99%	>99% (for (S)- aminobutanol)	[10]

Conceptual Experimental Protocol: Biocatalytic Reductive Amination

While a specific protocol for (S)-1-Amino-2-propanol was not fully detailed in the search results, a general procedure for AmDH-catalyzed reactions can be outlined based on similar transformations.[10][12]

- Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 8.5), combine the substrate (1-hydroxy-2-propanone), an ammonia source (e.g., ammonium chloride), and the cofactor (NADH or NAD+ for regeneration).
- Cofactor Regeneration System: Add components for cofactor regeneration. A common system uses glucose dehydrogenase (GDH) and glucose to convert NAD+ back to NADH.
- Enzyme Addition: Add the Amine Dehydrogenase (AmDH) enzyme, either as a purified solution or as a whole-cell biocatalyst expressing the enzyme.
- Reaction: Incubate the mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a set period (e.g., 24-70 hours), monitoring the conversion by HPLC or GC.
- Work-up and Isolation: Once the reaction is complete, basify the aqueous mixture (e.g., with KOH) and extract the product with an organic solvent (e.g., ethyl acetate).[12]



 Purification: Dry the combined organic phases (e.g., over MgSO₄), concentrate under reduced pressure, and purify the resulting product as needed.

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